![molecular formula C8H11N3O B2503546 2-(Cyclopropylmethoxy)pyrimidin-5-amine CAS No. 1249578-99-1](/img/structure/B2503546.png)
2-(Cyclopropylmethoxy)pyrimidin-5-amine
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Overview
Description
“2-(Cyclopropylmethoxy)pyrimidin-5-amine” is a chemical compound that is used in scientific research . Its unique properties make it suitable for various applications, including drug development and molecular studies.
Synthesis Analysis
The synthesis of 2-(Cyclopropylmethoxy)pyrimidin-5-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylmethoxy)pyrimidin-5-amine is C8H11N3O . The InChI code is 1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 . The molecular weight is 165.19 .Chemical Reactions Analysis
Pyrimidines, including 2-(Cyclopropylmethoxy)pyrimidin-5-amine, are known to undergo a variety of chemical reactions . These reactions include oxidative annulation, three-component coupling, and base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis
The physical form of 2-(Cyclopropylmethoxy)pyrimidin-5-amine is a powder . The storage temperature is room temperature .Scientific Research Applications
Chemical Biology and Medicinal Chemistry
Researchers use this compound as a scaffold for chemical modifications. By attaching functional groups or substituents, they create derivatives with enhanced properties. These modified compounds can be further evaluated for specific biological activities, such as enzyme inhibition, receptor binding, or metabolic stability.
Mechanism of Action
While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyrimidin-5-amine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUKTWBOBVGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)pyrimidin-5-amine |
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